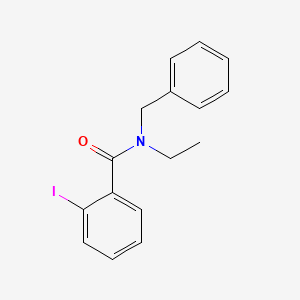
N-benzyl-N-ethyl-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-ethyl-2-iodobenzamide is a chemical compound with the molecular formula C16H16INO and a molecular weight of 365.21 g/mol . It is known for its unique structure, which includes an iodine atom attached to a benzamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-benzyl-N-ethyl-2-iodobenzamide typically involves the reaction of N-benzyl-N-ethylamine with 2-iodobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-benzyl-N-ethyl-2-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-benzyl-N-ethyl-2-iodobenzamide is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications, including its use as a lead compound for drug development, is ongoing.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-iodobenzamide involves its interaction with specific molecular targets. The iodine atom in the compound plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
N-benzyl-N-ethyl-2-iodobenzamide can be compared with other similar compounds, such as:
N-benzyl-N-ethyl-2-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine. It has different reactivity and applications.
N-benzyl-N-ethyl-2-bromobenzamide: Contains a bromine atom, leading to variations in chemical behavior and uses.
N-benzyl-N-ethyl-2-fluorobenzamide: The presence of a fluorine atom imparts unique properties, making it suitable for different research applications.
This compound stands out due to the presence of the iodine atom, which imparts distinct reactivity and makes it valuable for specific scientific research applications.
Properties
Molecular Formula |
C16H16INO |
|---|---|
Molecular Weight |
365.21 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-2-iodobenzamide |
InChI |
InChI=1S/C16H16INO/c1-2-18(12-13-8-4-3-5-9-13)16(19)14-10-6-7-11-15(14)17/h3-11H,2,12H2,1H3 |
InChI Key |
ZEGRWEVEGSMMQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















